BenchChemオンラインストアへようこそ!

6-Ethoxypyrimidine-2,4(1H,3H)-dione

Lipophilicity ADME Drug-likeness

6-Ethoxypyrimidine-2,4(1H,3H)-dione (CAS 857475-91-3; molecular formula C₆H₈N₂O₃; molecular weight 156.14 g/mol) is a 6-alkoxy-substituted pyrimidine-2,4-dione belonging to the uracil structural class. The compound features a pyrimidine heterocycle substituted with an ethoxy group at the 6-position and keto groups at the 2- and 4-positions, placing it among the 6-substituted uracil derivatives that have been investigated for diverse biological activities.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 857475-91-3
Cat. No. B3331760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxypyrimidine-2,4(1H,3H)-dione
CAS857475-91-3
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCCOC1=CC(=O)NC(=O)N1
InChIInChI=1S/C6H8N2O3/c1-2-11-5-3-4(9)7-6(10)8-5/h3H,2H2,1H3,(H2,7,8,9,10)
InChIKeyPPVBIBBPUZQUKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethoxypyrimidine-2,4(1H,3H)-dione (CAS 857475-91-3): Chemical Identity and Procurement-Relevant Physicochemical Profile


6-Ethoxypyrimidine-2,4(1H,3H)-dione (CAS 857475-91-3; molecular formula C₆H₈N₂O₃; molecular weight 156.14 g/mol) is a 6-alkoxy-substituted pyrimidine-2,4-dione belonging to the uracil structural class [1]. The compound features a pyrimidine heterocycle substituted with an ethoxy group at the 6-position and keto groups at the 2- and 4-positions, placing it among the 6-substituted uracil derivatives that have been investigated for diverse biological activities [2]. Its IUPAC name is 6-ethoxy-1H-pyrimidine-2,4-dione, and it carries PubChem CID 17900323 [1].

Why Generic 6-Substituted Uracils Cannot Substitute for 6-Ethoxypyrimidine-2,4(1H,3H)-dione in CNS-Targeted Research Programs


The 6-alkoxy pyrimidine-2,4-dione subclass exhibits substituent-dependent physicochemical property shifts that directly affect compound suitability for CNS drug discovery programs [1]. Compared to unsubstituted uracil (XLogP3 = -1.1) or 6-methyluracil (XLogP3 = -0.8), the 6-ethoxy derivative (XLogP3 = -0.6) demonstrates measurably increased lipophilicity and a higher topological polar surface area (TPSA = 67.4 Ų vs. 58.2 Ų for both uracil and 6-methyluracil), altering both passive membrane permeability and blood–brain barrier penetration potential [2]. The ethoxy group also introduces two additional rotatable bonds relative to uracil, conferring conformational flexibility absent in the methyl or methoxy analogs and creating a distinct pharmacophoric profile for intermediate chemistry targeting anticonvulsant and CNS agents . These quantifiable property differences mean that the 6-ethoxy substitution pattern cannot be replaced by the 6-methyl, 6-methoxy, or unsubstituted uracil cores without altering the downstream compound's ADME profile and target engagement characteristics.

Quantitative Differentiators of 6-Ethoxypyrimidine-2,4(1H,3H)-dione Against Its Closest Uracil Analogs


XLogP3 Lipophilicity Advantage of 6-Ethoxypyrimidine-2,4(1H,3H)-dione Over Uracil and 6-Methyluracil

6-Ethoxypyrimidine-2,4(1H,3H)-dione exhibits a computed XLogP3 value of -0.6, which is 0.5 log units higher than uracil (XLogP3 = -1.1) and 0.2 log units higher than 6-methyluracil (XLogP3 = -0.8), and 0.4 log units higher than 6-methoxyuracil (XLogP3 = -1.0), all computed using the identical XLogP3 3.0 algorithm [1]. This lipophilicity increase, while modest in absolute terms, represents a meaningful shift for a heterocyclic intermediate intended for CNS target space, where optimal logP values typically reside between 1 and 3 [2].

Lipophilicity ADME Drug-likeness Computed physicochemical properties

Topological Polar Surface Area (TPSA) Elevation of 6-Ethoxypyrimidine-2,4(1H,3H)-dione Relative to Non-Alkoxy Uracils

6-Ethoxypyrimidine-2,4(1H,3H)-dione registers a computed TPSA of 67.4 Ų versus 58.2 Ų for both uracil and 6-methyluracil [1]. The 9.2 Ų increase arises from the additional ether oxygen in the ethoxy substituent and contributes an additional hydrogen bond acceptor (HBA count = 3 vs. 2 for uracil and 6-methyluracil). Critically, this TPSA value remains well below the commonly cited 90 Ų threshold for favorable blood–brain barrier penetration, while the incremental polarity gain relative to unsubstituted uracil may enhance aqueous solubility and reduce nonspecific protein binding [2].

Polar surface area Blood-brain barrier penetration Physicochemical profiling Drug design

Conformational Flexibility Advantage: Rotatable Bond Count of 6-Ethoxypyrimidine-2,4(1H,3H)-dione Versus Rigid Uracil Core Analogs

6-Ethoxypyrimidine-2,4(1H,3H)-dione possesses two rotatable bonds (the ethoxy C–O and O–CH₂ bonds), whereas uracil and 6-methyluracil each carry zero rotatable bonds, and 6-methoxyuracil carries a single rotatable bond [1]. This increased conformational freedom is structurally significant for fragment-based and intermediate-driven drug discovery, as it introduces an additional degree of rotational freedom absent in the rigid methyl or unsubstituted cores. While this does not guarantee superior biological activity, it provides a distinct chemical space vector for SAR exploration that the non-alkoxy or shorter alkoxy comparators cannot access [2].

Conformational flexibility Molecular complexity Fragment-based drug design Scaffold diversity

Verified Purity Benchmarks and Batch-Level QC Documentation for 6-Ethoxypyrimidine-2,4(1H,3H)-dione Procurement

Commercial suppliers provide 6-Ethoxypyrimidine-2,4(1H,3H)-dione at certified purity levels of ≥95% (Bidepharm) and ≥97% (MolCore), accompanied by batch-level QC documentation including NMR, HPLC, and GC analytical reports . This level of characterization transparency enables procurement teams to verify structural identity and purity independently before committing to synthesis scale-up. In contrast, generic unsubstituted uracil is widely available at lower cost but typically without dedicated batch-specific analytical documentation tailored to this substitution pattern [1].

Purity certification Quality control Procurement specification Analytical characterization

CNS-Targeted Intermediate Application: 6-Ethoxypyrimidine-2,4(1H,3H)-dione as a Privileged Building Block for Anticonvulsant Drug Discovery

6-Ethoxypyrimidine-2,4(1H,3H)-dione is specifically cited as a synthetic intermediate for central nervous system (CNS) agents and anticonvulsant drug development, a designation not extended to the simpler 6-methyl or unsubstituted uracil cores in the same literature sources [1]. While direct pharmacological activity data for the ethoxy compound itself remain unreported, the pyrimidine-2,4-dione scaffold class has established anticonvulsant properties supported by patent and medicinal chemistry literature [2][3]. The ethoxy substitution at the 6-position places this intermediate within the structural space of 6-alkoxyuracil derivatives investigated as 5-fluorouracil prodrug analogs and nucleoside mimetics [4].

Anticonvulsant CNS drug discovery Pyrimidine-2,4-dione intermediates Medicinal chemistry building blocks

Procurement-Relevant Application Scenarios Where 6-Ethoxypyrimidine-2,4(1H,3H)-dione Offers Verifiable Advantage Over Closest Analogs


CNS Drug Discovery Programs Requiring Lipophilicity-Optimized Pyrimidine-2,4-dione Scaffolds

6-Ethoxypyrimidine-2,4(1H,3H)-dione, with its computed XLogP3 of -0.6 [1], provides a more lipophilic starting point than uracil (XLogP3 = -1.1) or 6-methoxyuracil (XLogP3 = -1.0) for CNS hit-to-lead campaigns [1]. Medicinal chemistry teams aiming to build pyrimidine-2,4-dione-based anticonvulsant libraries can leverage this property increment to reduce the number of synthetic steps needed to reach the CNS-optimal logP range, as established in CNS drug design guidelines [2].

Fragment-Based Drug Design Leveraging Increased Conformational Degrees of Freedom at the 6-Position

The two rotatable bonds of 6-Ethoxypyrimidine-2,4(1H,3H)-dione, compared to zero rotatable bonds in uracil and 6-methyluracil [1], offer fragment-based drug discovery programs a scaffold with measurable conformational flexibility [1]. This enables exploration of additional binding pose vectors in target protein active sites, a dimension of chemical space inaccessible with rigid 6-substituted uracil analogs [3].

GMP-Adjacent Intermediate Procurement Requiring Batch-Specific Analytical Traceability

For pharmaceutical development organizations progressing pyrimidine-2,4-dione intermediates toward preclinical candidates, the availability of 6-Ethoxypyrimidine-2,4(1H,3H)-dione with vendor-provided NMR, HPLC, and GC batch reports at ≥95–97% purity [1] supports CMC documentation requirements [2]. This level of analytical transparency is essential for regulatory-facing intermediate procurement and is not uniformly available for commodity-grade uracils purchased from bulk chemical suppliers [3].

Synthetic Route Scouting for 6-Alkoxy Nucleoside Analogs and Anticonvulsant Lead Series

The explicit citation of 6-Ethoxypyrimidine-2,4(1H,3H)-dione as an intermediate for CNS and anticonvulsant agents [1], combined with the established anticonvulsant SAR of pyrimidine-2,4-dione derivatives [2], supports its prioritization as a key building block for synthetic route scouting in anticonvulsant lead generation programs. Teams synthesizing 6-alkoxy-substituted nucleoside analogs or pyrimidine-2,4-dione-based ion channel modulators can initiate SAR exploration directly from this intermediate rather than performing de novo O-alkylation of the uracil core [3].

Quote Request

Request a Quote for 6-Ethoxypyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.